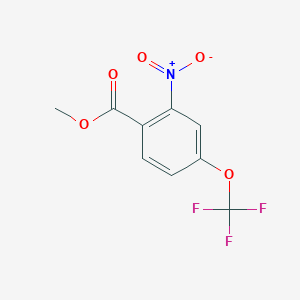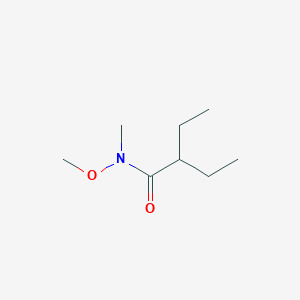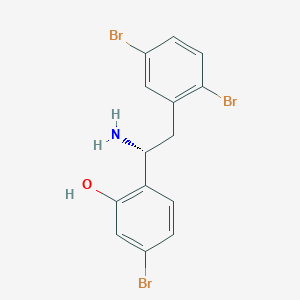
Methyl 2-nitro-4-(trifluoromethoxy)benzoate
Übersicht
Beschreibung
Methyl 2-nitro-4-(trifluoromethoxy)benzoate (MNTB) is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MNTB is a nitrobenzoic acid derivative, and its synthesis involves the reaction of a nitrobenzene and a trifluoromethoxybenzene in the presence of an acid catalyst. MNTB has been used in a variety of research applications, including in the study of enzyme inhibition, drug metabolism, and protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
Methyl 2-nitro-4-(trifluoromethoxy)benzoate has been used in a variety of scientific research applications. It has been used to study enzyme inhibition, drug metabolism, and protein-protein interactions. In particular, Methyl 2-nitro-4-(trifluoromethoxy)benzoate has been used to study the inhibition of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Methyl 2-nitro-4-(trifluoromethoxy)benzoate has also been used to study the inhibition of enzymes involved in the biosynthesis of lipids, fatty acids, and other metabolites. Additionally, Methyl 2-nitro-4-(trifluoromethoxy)benzoate has been used to study the interactions between proteins and other molecules, such as small molecules and peptides.
Wirkmechanismus
The mechanism of action of Methyl 2-nitro-4-(trifluoromethoxy)benzoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs and other xenobiotics. Methyl 2-nitro-4-(trifluoromethoxy)benzoate is thought to bind to the active site of enzymes, preventing them from catalyzing the reactions necessary for drug metabolism. This inhibition of enzyme activity can lead to changes in the levels of drugs and other xenobiotics in the body, which may lead to adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2-nitro-4-(trifluoromethoxy)benzoate are not fully understood, but it is thought to affect the metabolism of drugs and other xenobiotics. In particular, Methyl 2-nitro-4-(trifluoromethoxy)benzoate is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This inhibition of enzyme activity can lead to changes in the levels of drugs and other xenobiotics in the body, which may lead to adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-nitro-4-(trifluoromethoxy)benzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable under a variety of conditions. Additionally, Methyl 2-nitro-4-(trifluoromethoxy)benzoate can be used to study a variety of biochemical and physiological processes, such as enzyme inhibition, drug metabolism, and protein-protein interactions. However, there are several limitations to the use of Methyl 2-nitro-4-(trifluoromethoxy)benzoate in laboratory experiments. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, Methyl 2-nitro-4-(trifluoromethoxy)benzoate can be toxic if handled improperly, and it can react with other compounds, which can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
There are several potential future directions for research involving Methyl 2-nitro-4-(trifluoromethoxy)benzoate. One potential direction is to further study the mechanism of action of Methyl 2-nitro-4-(trifluoromethoxy)benzoate, particularly with regard to its inhibition of cytochrome P450 enzymes. Additionally, further research could be conducted to study the biochemical and physiological effects of Methyl 2-nitro-4-(trifluoromethoxy)benzoate, as well as its potential toxicity. Additionally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing Methyl 2-nitro-4-(trifluoromethoxy)benzoate. Finally, further research could be conducted to develop new applications for Methyl 2-nitro-4-(trifluoromethoxy)benzoate, such as in the synthesis of other compounds or in drug delivery systems.
Eigenschaften
IUPAC Name |
methyl 2-nitro-4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c1-17-8(14)6-3-2-5(18-9(10,11)12)4-7(6)13(15)16/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTBTXSXSCYHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-nitro-4-(trifluoromethoxy)benzoate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B3106327.png)
![2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride](/img/structure/B3106336.png)

![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)






![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)


![2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3106419.png)